molecular formula C23H17N3O4S B2759153 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895019-25-7

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2759153
CAS RN: 895019-25-7
M. Wt: 431.47
InChI Key: DWKRCGJJXAYJDX-UHFFFAOYSA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring . They are known for their various biological activities and are used in the synthesis of a wide range of therapeutic agents .


Synthesis Analysis

While the specific synthesis process for this compound is not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with various other compounds . The specific process and reagents used can vary depending on the desired end product .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzothiazole core structure, with various substituents attached at specific positions. The exact structure would depend on the locations and nature of these substituents .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including C-H substitution reactions under the catalysis of palladium/copper systems . The specific reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzothiazoles include a high degree of aromaticity and stability, and the ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Biological Activity

A study by Patel and Patel (2015) introduced a series of heterocyclic compounds incorporating similar structural motifs, which were synthesized and characterized through spectral studies. These compounds were evaluated for their antibacterial and antifungal activities, showing potential in combating various microorganisms (G. K. Patel & H. S. Patel, 2015).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) reported on the synthesis of novel pyridine and fused pyridine derivatives, starting from a specific precursor. These compounds underwent molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. Furthermore, they exhibited antimicrobial and antioxidant activities, indicating their utility in therapeutic applications (E. M. Flefel et al., 2018).

Discovery and Evaluation of Inhibitors

Borzilleri et al. (2006) discovered substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This study highlighted the enzyme kinetics of VEGFR-2 inhibition and demonstrated the compounds' efficacy in in vivo models of human lung and colon carcinoma (R. Borzilleri et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Benzothiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities and potential therapeutic applications. Future research may focus on the synthesis of new benzothiazole derivatives, investigation of their biological activities, and development of therapeutic agents based on these compounds .

properties

IUPAC Name

4-acetyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-14(27)16-4-6-17(7-5-16)22(28)26(12-15-3-2-8-24-11-15)23-25-18-9-19-20(30-13-29-19)10-21(18)31-23/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKRCGJJXAYJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide

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